molecular formula C22H26N2O3S B2639469 Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate CAS No. 1705330-81-9

Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate

Cat. No.: B2639469
CAS No.: 1705330-81-9
M. Wt: 398.52
InChI Key: CQXUTJRXIKCFRA-UHFFFAOYSA-N
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Description

Definition and Significance of Privileged Scaffolds

Privileged scaffolds are structurally versatile heterocyclic frameworks that exhibit broad bioactivity across diverse biological targets. These motifs, such as benzodiazepines, flavones, and thiazepanes, serve as molecular platforms for optimizing binding affinity, selectivity, and drug-like properties. The concept originates from the observation that certain core structures recur in bioactive molecules, enabling interactions with multiple receptor families. For instance, the 1,4-thiazepane ring system—a seven-membered heterocycle containing sulfur and nitrogen—has been identified as a privileged scaffold due to its adaptability in modulating kinase inhibition, tubulin polymerization, and protease activity.

Thiazepane as a Privileged Scaffold

The 1,4-thiazepane core in benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate exemplifies this scaffold’s versatility. Its chair-like conformation allows for axial and equatorial substitution patterns, enabling precise steric and electronic tuning. For example, the o-tolyl group at position 7 introduces steric hindrance that may enhance target selectivity, while the carbamate at position 4 improves solubility and metabolic stability. Comparative studies of thiazepane derivatives, such as tricyclic thiazepines, demonstrate potent anticancer activity via tubulin inhibition, underscoring the scaffold’s therapeutic relevance.

Properties

IUPAC Name

benzyl N-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-17-7-5-6-10-19(17)20-11-12-24(13-14-28-20)21(25)15-23-22(26)27-16-18-8-3-2-4-9-18/h2-10,20H,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXUTJRXIKCFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticholinesterase Activity
Research indicates that compounds similar to benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate may exhibit significant anticholinesterase activity. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for treating neurodegenerative diseases like Alzheimer's. A study highlighted the design of novel benzene-based carbamates that demonstrated strong inhibition against these enzymes, suggesting potential therapeutic roles for derivatives of this compound .

1.2 Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Research into similar thiazepan derivatives has indicated activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymes necessary for bacterial survival .

Biochemical Applications

2.1 Enzyme Inhibition Studies
this compound can be utilized in enzyme inhibition studies to understand its interaction with biological targets. For instance, the structure and electronic properties of the compound can be analyzed using molecular docking studies to predict its binding affinity to specific enzymes, thus aiding in drug design efforts .

2.2 Drug Delivery Systems
The unique structure of the compound allows it to be explored as a component in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment where precision is critical .

Synthetic Organic Chemistry

3.1 Building Block for Synthesis
this compound serves as a versatile building block in synthetic organic chemistry. Its functional groups can participate in various reactions such as nucleophilic substitutions or coupling reactions, facilitating the synthesis of more complex molecules.

3.2 Reaction Mechanisms
The compound can also be involved in studying reaction mechanisms within organic synthesis. For example, its behavior in Suzuki-Miyaura cross-coupling reactions provides insights into the reactivity patterns of thiazepan derivatives under different conditions .

Case Study 1: Anticholinesterase Activity
A study conducted on benzene-based carbamates demonstrated that certain derivatives had a high selectivity index against AChE and BChE, indicating their potential as therapeutic agents for cognitive disorders .

Case Study 2: Antimicrobial Efficacy
Research on thiazepan compounds revealed significant antibacterial activity against Staphylococcus aureus, suggesting that modifications to the benzyl carbamate structure could enhance its efficacy as an antibiotic .

Mechanism of Action

The mechanism of action of Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate involves its interaction with specific molecular targets within biological systems. The thiazepane ring and carbamate group are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting bacterial cell wall synthesis and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs differing in (i) the carbamate protecting group, (ii) the aryl substituent on the thiazepane ring, or (iii) the core heterocyclic structure. Below is a detailed analysis supported by available evidence:

Carbamate Protecting Group Variants

The choice of carbamate protecting groups significantly impacts synthetic efficiency and deprotection conditions. highlights three strategies: benzyl, tert-butyl, and dibenzyl carbamates.

Protecting Group Deprotection Method Stability Reference
Benzyl carbamate Hydrogenolysis (H₂/Pd-C) Stable under acidic conditions
tert-Butyl carbamate Acidic cleavage (TFA, HCl) Labile in strong acids
Dibenzyl carbamate Hydrogenolysis or Birch reduction Moderate stability, bulkier

Key Findings :

  • Benzyl carbamate (used in the target compound) offers stability during acidic reactions but requires catalytic hydrogenation for removal, which may complicate scalability .
  • tert-Butyl carbamate, though easier to remove under mild acidic conditions, is less stable in harsh reaction environments.
Aryl Substituent Effects

The o-tolyl group in the target compound contrasts with other aryl substituents (e.g., phenyl, p-tolyl) in terms of steric and electronic properties. demonstrates that o-substituted aryl groups (e.g., o-tolyl methyl ether) exhibit unique reactivity in Friedel-Crafts alkylation due to steric hindrance and electronic directing effects .

Aryl Group Electronic Effect Steric Hindrance Reactivity in Alkylation
o-Tolyl Moderate electron-donating (methyl) High (ortho-substitution) Slower due to steric bulk
Phenyl Neutral Low Faster
p-Tolyl Electron-donating Low Moderate

Key Findings :

  • The o-tolyl group in the target compound may reduce reaction rates in electrophilic substitutions compared to para-substituted analogs .
Heterocyclic Core Modifications

Replacing the 1,4-thiazepane ring with similar heterocycles alters conformational and electronic properties:

Heterocycle Ring Size Heteroatoms Flexibility Bioactivity Potential
1,4-Thiazepane 7-membered S, N High Moderate (e.g., enzyme inhibition)
Piperidine 6-membered N Moderate High (common in pharmaceuticals)
Morpholine 6-membered O, N Low Variable

Key Findings :

  • The 1,4-thiazepane’s larger ring size and sulfur atom may enhance binding to metal-containing enzymes compared to piperidine or morpholine derivatives.

Biological Activity

Benzyl (2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3SC_{19}H_{22}N_2O_3S, with a molecular weight of approximately 366.45 g/mol. The compound features a thiazepan ring which is integral to its biological activity.

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:

  • Ion Channel Modulation : Certain thiazepan derivatives have been shown to inhibit voltage-gated sodium channels (Nav1.7 and Nav1.8), which are crucial in pain signaling pathways .
  • Anti-inflammatory Effects : Compounds in this class may also exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .
  • Antimicrobial Activity : Some thiazepan derivatives demonstrate antimicrobial properties, potentially making them candidates for treating infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Sodium Channel InhibitionInhibition of Nav1.7 and Nav1.8 channels leads to analgesic effects
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntimicrobialEffective against various bacterial strains

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazepan derivatives, including this compound:

  • Pain Management : A study demonstrated that thiazepan derivatives significantly reduced pain responses in animal models by blocking sodium channels involved in nociceptive signaling.
  • Inflammation Reduction : Another investigation found that these compounds could decrease levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory conditions.
  • Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

Q & A

Q. What are the standard synthetic routes for introducing the benzyl carbamate group in this compound?

The benzyl carbamate (Cbz) group is typically introduced via reaction of the parent amine with benzyl chloroformate under basic conditions (e.g., aqueous NaOH or Et₃N) . For sterically hindered amines like the 1,4-thiazepan-4-yl moiety, alternative methods such as using mixed anhydrides (e.g., ClCO₂Et) or carbodiimide coupling (e.g., DCC) may improve yields. Reaction progress can be monitored by TLC or LC-MS to ensure complete protection .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • NMR : ¹H and ¹³C NMR are critical for verifying the o-tolyl group (aromatic protons at δ 6.5–7.2 ppm, methyl at δ ~2.3 ppm), the thiazepane ring (N–CH₂–S signals at δ 3.0–4.0 ppm), and the carbamate carbonyl (δ ~155 ppm in ¹³C) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve ambiguities in stereochemistry or bond lengths, particularly for the thiazepane ring conformation .

Q. How should researchers handle stability issues during storage?

Benzyl carbamates are susceptible to hydrolysis under acidic/basic conditions and catalytic hydrogenation. Store the compound in anhydrous solvents (e.g., THF, DMF) at –20°C under inert gas. Monitor degradation via HPLC with UV detection at λ = 220–260 nm .

Advanced Research Questions

Q. How can contradictory crystallographic data on the thiazepane ring conformation be resolved?

Discrepancies in ring puckering (e.g., chair vs. boat conformations) may arise from crystal packing forces. Use high-resolution X-ray data (≤1.0 Å) and refine with SHELXL’s TWIN/BASF commands to account for twinning or disorder . Compare DFT-optimized gas-phase structures (e.g., Gaussian/B3LYP) with experimental data to distinguish intrinsic vs. crystal-induced conformations .

Q. What strategies optimize the synthesis of the 7-(o-tolyl)-1,4-thiazepan-4-yl moiety?

  • Cyclization : React o-tolyl-substituted β-amino thiols with α,β-unsaturated carbonyls (e.g., acrylates) under acidic conditions. Monitor regioselectivity via ¹H NMR to avoid forming 1,5-thiazepane byproducts .
  • Catalysis : Use Sc(OTf)₃ or Yb(OTf)₃ to accelerate ring closure and suppress side reactions like epimerization .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?

  • Core modifications : Replace the o-tolyl group with m-tolyl/p-tolyl analogs to assess steric/electronic effects on target binding .
  • Carbamate stability : Compare hydrolysis rates (pH 7.4 buffer, 37°C) of benzyl carbamate vs. tert-butyl or allyl carbamates to optimize pharmacokinetics .
  • Assays : Use enzyme inhibition (e.g., cholinesterase IC₅₀) or cell-based apoptosis assays with controls for cytotoxicity (e.g., MTT assay) .

Q. What analytical methods resolve discrepancies in mass spectrometry (MS) data?

  • High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₂₂H₂₅N₂O₃S) with <5 ppm error to distinguish from isobaric impurities.
  • MS/MS fragmentation : Compare experimental patterns with in silico predictions (e.g., CFM-ID) to validate the carbamate and thiazepane cleavage pathways .

Q. How can computational modeling predict metabolic degradation pathways?

Use tools like PBPK models or MetaSite to simulate phase I/II metabolism. Key sites include:

  • Carbamate hydrolysis : Predicted via esterase-likeness scores.
  • Thiazepane oxidation : CYP3A4-mediated S-oxidation or N-dealkylation .

Contradictory Data Analysis

Q. Why do different studies report varying biological activities for similar carbamate derivatives?

Discrepancies may arise from:

  • Assay conditions : Variations in buffer pH, incubation time, or cell line sensitivity .
  • Stereochemical purity : Unresolved enantiomers (e.g., at the thiazepane N-center) can exhibit divergent activities. Chiral HPLC or SFC is recommended for purity checks .

Methodological Tables

Table 1: Key Stability Parameters for Benzyl Carbamate Derivatives

ConditionStability ProfileMitigation StrategyReference
pH < 2 or pH > 10Rapid hydrolysis (t₁/₂ < 1 hr)Use neutral buffers for in vitro assays
H₂/Pd-CImmediate deprotectionAvoid hydrogenation catalysts
UV light (λ = 254 nm)Degradation via radical pathwaysStore in amber vials

Table 2: Common Crystallographic Refinement Parameters (SHELXL)

ParameterTypical Value for Thiazepane DerivativesNotes
R-factor<0.05High-resolution data (≤1.0 Å)
Twin fraction (BASF)0.2–0.4Apply for twinned crystals
H-bond restraintsN–H⋯O (1.8–2.2 Å)Critical for stabilizing ring conformation

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